molecular formula C4H6F5NO2S B2658872 3,3,4,4,4-Pentafluorobutane-1-sulfonamide CAS No. 29765-92-2

3,3,4,4,4-Pentafluorobutane-1-sulfonamide

Cat. No.: B2658872
CAS No.: 29765-92-2
M. Wt: 227.15
InChI Key: IQEBYJVDVXBTQH-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutane-1-sulfonamide is a chemical compound with the molecular formula C4H6F5NO2S. It is characterized by the presence of five fluorine atoms attached to a butane backbone, along with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluorobutane-1-sulfonamide typically involves the reaction of 3,3,4,4,4-pentafluorobutylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure the efficient and safe production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,4-Pentafluorobutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,3,4,4,4-Pentafluorobutane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atoms can enhance the compound’s lipophilicity and stability, affecting its overall activity .

Comparison with Similar Compounds

  • 3,3,4,4,4-Pentafluorobutane-1-amine
  • 3,3,4,4,4-Pentafluorobutane-1-thiol
  • 3,3,4,4,4-Pentafluorobutane-1-ol

Uniqueness: 3,3,4,4,4-Pentafluorobutane-1-sulfonamide stands out due to its unique combination of a sulfonamide group and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,3,4,4,4-pentafluorobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5NO2S/c5-3(6,4(7,8)9)1-2-13(10,11)12/h1-2H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEBYJVDVXBTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036932
Record name 3,3,4,4,4-Pentafluorobutane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29765-92-2
Record name 3,3,4,4,4-Pentafluorobutane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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